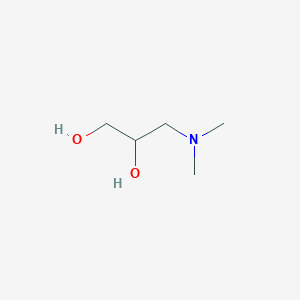
3-(Dimethylamino)-1,2-propanediol
Cat. No. B052021
:
623-57-4
M. Wt: 119.16 g/mol
InChI Key: QCMHUGYTOGXZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193246B2
Procedure details


43.17 g 3-(dimethylamino)-1,2-propanediol were dissolved on 1000 ml dichloromethane. After the addition of 73.3 g triethylamine and 0.01 g 4-dimethylamino pyridine the mixture was cooled down to 0° C. Then 199.18 g hexadecanoic acid chloride, dissolved in 100 ml dichloromethane, were added dropwise. After the addition of another 100 ml dichloromethane the mixture was brought to room temperature and allowed to stir over night. The mixture was filtered and the residue washed with 300 ml dichloromethane. The solvent of the filtrate was removed using a rotary evaporator and the crude product was purified by column chromatography on silica gel (eluent: acetic acid ethyl ester/petrolether 1:1). The product was characterized by 1H-NMR.







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][CH:4]([OH:7])[CH2:5][OH:6].C(N([CH2:14][CH3:15])CC)C.[C:16](Cl)(=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>CN(C)C1C=CN=CC=1.ClCCl>[CH3:1][N:2]([CH2:3][CH:4]([O:7][C:16](=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:14][CH3:15])[CH2:5][O:6][C:16](=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43.17 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(CO)O)C
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
73.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
199.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir over night
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue washed with 300 ml dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent of the filtrate was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by column chromatography on silica gel (eluent: acetic acid ethyl ester/petrolether 1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C)CC(COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
